2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenylsulfonamido moiety on the thiazole ring and a 3,4-dimethoxyphenyl group on the acetamide nitrogen. Its molecular formula is C₃₁H₂₅ClN₄O₅S₂ (exact formula inferred from analogs in –7), with a molecular weight of approximately 500–520 g/mol (based on similar compounds in ).
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S2/c1-27-16-8-5-13(9-17(16)28-2)21-18(24)10-14-11-29-19(22-14)23-30(25,26)15-6-3-12(20)4-7-15/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBXSGMMMOCJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic molecule notable for its potential biological activities, particularly in medicinal chemistry. It features a thiazole ring, a sulfonamide group, and an acetamide moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₁₈ClN₃O₃S
- Molecular Weight: 401.9 g/mol
The structural composition of this compound enhances its solubility and reactivity, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and infectious processes. Key mechanisms include:
- Enzyme Inhibition: The compound acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which is crucial in inflammatory responses. This inhibition can lead to reduced inflammation in conditions such as rheumatoid arthritis.
- Antimicrobial Activity: The presence of the sulfonamide group is associated with antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with the compound:
Case Studies and Research Findings
-
Anti-inflammatory Effects:
A study investigating the anti-inflammatory properties of thiazole-based compounds found that derivatives similar to this compound effectively reduced cytokine production in vitro. This suggests potential applications in treating chronic inflammatory conditions. -
Antimicrobial Studies:
Research has shown that compounds containing thiazole and sulfonamide groups exhibit significant antibacterial activity. In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. -
Neuroprotective Potential:
The inhibition of acetylcholinesterase by compounds related to this structure indicates a potential role in treating Alzheimer’s disease. Molecular docking studies suggest that the compound binds effectively to the active site of acetylcholinesterase, enhancing acetylcholine levels in synapses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- Substituent Impact: The target compound’s 4-chlorophenylsulfonamido group distinguishes it from analogs with benzylthio (e.g., ) or morpholinophenyl (e.g., ) substituents.
- Methoxy Groups : The 3,4-dimethoxyphenyl moiety is shared with compounds like 49 , suggesting a common pharmacophore for bioactivity. Methoxy groups increase lipophilicity, which may influence membrane permeability.
Structural and Crystallographic Insights
- Torsional Angles : In analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , the dichlorophenyl ring is twisted 61.8° relative to the thiazole ring. This steric effect may reduce π-π stacking but enhance hydrophobic interactions.
- Hydrogen Bonding : Sulfonamido groups (target compound) can form stronger N–H⋯O/N hydrogen bonds compared to acetamide or thioether derivatives, as seen in N-(1,3-thiazol-2-yl)acetamide analogs .
Q & A
Q. What are the recommended synthetic routes for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide, and how can reaction conditions be optimized?
A general synthetic approach involves coupling thiazole intermediates with sulfonamide and acetamide precursors. For example, refluxing substituted benzaldehydes with thiazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours is a common method . Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), or stoichiometry of reagents. Post-reaction purification via column chromatography or recrystallization is critical to isolate the target compound.
Q. How should researchers characterize this compound to confirm structural integrity?
Key characterization methods include:
- NMR spectroscopy : Analyze - and -NMR spectra to verify thiazole ring protons (6.5–7.5 ppm), sulfonamide NH (~10 ppm), and methoxy groups (~3.8 ppm) .
- HPLC-MS : Confirm molecular weight and purity (>95%) using high-resolution mass spectrometry coupled with reverse-phase chromatography .
- FT-IR : Identify sulfonamide S=O stretching (~1350 cm) and acetamide C=O (~1650 cm) .
Q. What preliminary biological assays are appropriate to evaluate its activity?
Thiazole derivatives are often screened for antimicrobial or anticancer activity. Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.
Q. What safety protocols are essential when handling this compound?
Based on structurally similar sulfonamide-thiazole compounds:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Store in airtight containers away from moisture and oxidizers .
- Dispose of waste via approved chemical disposal programs, as sulfonamides may pose environmental risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, serum content) or impurity profiles. Strategies include:
Q. What computational methods are effective for predicting structure-activity relationships (SAR) of this compound?
Advanced SAR studies can employ:
Q. How can solubility challenges in aqueous buffers be addressed during formulation for in vivo studies?
The compound’s high LogP (~3.46) suggests poor water solubility . Solutions include:
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy?
Poor in vivo performance may stem from metabolic instability or poor absorption. Address this via:
- Prodrug design : Modify methoxy groups to ester derivatives for improved membrane permeability.
- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
